1-(1-methyl-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea
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Overview
Description
1-(1-methyl-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an indole ring substituted with a methyl group at the nitrogen atom and a urea moiety attached to a methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with 2-methylcyclohexylamine in the presence of a coupling reagent such as N,N’-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methyl group on the indole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-(1-methyl-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. This binding can modulate the activity of the target protein, leading to various biological effects. The urea moiety can also form hydrogen bonds with amino acid residues in the active site of enzymes, further influencing their activity.
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-indol-3-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a methylcyclohexyl group.
1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea: Lacks the methyl group on the indole nitrogen.
1-(1-methyl-1H-indol-3-yl)-3-(cyclohexyl)urea: Similar structure but with a cyclohexyl group instead of a methylcyclohexyl group.
Uniqueness
1-(1-methyl-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea is unique due to the presence of both a methyl group on the indole nitrogen and a methylcyclohexyl group on the urea moiety. This combination of structural features can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(2-methylcyclohexyl)-3-(1-methylindol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-12-7-3-5-9-14(12)18-17(21)19-15-11-20(2)16-10-6-4-8-13(15)16/h4,6,8,10-12,14H,3,5,7,9H2,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIYNKZKLNKSSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)NC2=CN(C3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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